molecular formula C27H20N4O6 B11112140 4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)

4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)

Cat. No.: B11112140
M. Wt: 496.5 g/mol
InChI Key: KDKVIEAZLGRZIB-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL typically involves a multi-step process. One common method includes the condensation reaction between 4-nitrobenzaldehyde and 4-aminophenol under acidic conditions to form the intermediate Schiff base. This intermediate is then further reacted with another equivalent of 4-nitrobenzaldehyde to yield the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-HYDROXY-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}PHENOL
  • 4-(4-HYDROXY-3-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}PHENOL

Uniqueness

The presence of nitro groups in 4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL distinguishes it from similar compounds. These nitro groups contribute to its unique redox properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H20N4O6

Molecular Weight

496.5 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(4-nitrophenyl)methylideneamino]phenyl]methyl]-2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C27H20N4O6/c32-26-11-5-20(14-24(26)28-16-18-1-7-22(8-2-18)30(34)35)13-21-6-12-27(33)25(15-21)29-17-19-3-9-23(10-4-19)31(36)37/h1-12,14-17,32-33H,13H2

InChI Key

KDKVIEAZLGRZIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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